UC-857993
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
487001-04-7 |
|---|---|
Molecular Formula |
C25H22ClNO2 |
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-azapentacyclo[10.6.1.03,7.08,19.013,17]nonadeca-5,8,10,12(19),14-pentaene-10-carboxylic acid |
InChI |
InChI=1S/C25H22ClNO2/c26-22-10-2-1-6-19(22)23-18-9-4-8-17(18)21-12-15(25(28)29)11-20-16-7-3-5-14(16)13-27(23)24(20)21/h1-4,6-8,10-12,14,16-18,23H,5,9,13H2,(H,28,29) |
InChI Key |
RKRFFBBVYHOUSA-UHFFFAOYSA-N |
SMILES |
C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=CC=C6Cl |
Canonical SMILES |
C1C=CC2C1CN3C(C4CC=CC4C5=CC(=CC2=C53)C(=O)O)C6=CC=CC=C6Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UC-857993; UC 857993; UC857993 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of SOS1 Inhibitors Analogous to UC-857993
Disclaimer: The specific synthesis and purification protocols for the molecule designated as UC-857993 are not publicly available in peer-reviewed literature or patents. This guide provides a detailed overview of the synthesis and purification of structurally related Son of Sevenless 1 (SOS1) inhibitors, based on established methodologies in medicinal chemistry. The experimental protocols and data presented herein are derived from published research on compounds with similar core scaffolds, such as quinazolines and pyrido[2,3-d]pyrimidin-7-ones, and are intended to serve as a technical reference for researchers, scientists, and drug development professionals in this field.
Introduction
This compound is identified as a selective inhibitor of SOS1, a guanine nucleotide exchange factor that plays a critical role in the activation of Ras GTPases. By inhibiting the interaction between SOS1 and Ras, this compound effectively blocks the downstream signaling cascade, including the Raf-MEK-ERK pathway, which is often hyperactivated in various forms of cancer. This mechanism of action makes SOS1 inhibitors like this compound a promising class of therapeutic agents for the treatment of Ras-driven cancers. The biological activity of this compound has been associated with the findings in the study by Evelyn et al. (2015), which describes the identification of small molecule inhibitors of the Ras-activating enzyme SOS1.
Representative Synthesis of a Quinazoline-Based SOS1 Inhibitor
The following is a representative synthetic route for a quinazoline-based SOS1 inhibitor, adapted from methodologies described in the scientific literature.[1][2]
Scheme 1: Synthesis of a Quinazoline Core
Caption: General synthesis of a quinazoline-based SOS1 inhibitor.
Experimental Protocol:
-
Step 1: Synthesis of 6-Methoxyquinazolin-4(3H)-one. A mixture of 2-amino-5-methoxybenzoic acid and formamide is heated at 180°C for 4 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to yield the quinazolinone intermediate.
-
Step 2: Synthesis of 4-Chloro-6-methoxyquinazoline. The 6-methoxyquinazolin-4(3H)-one is refluxed in thionyl chloride with a catalytic amount of dimethylformamide (DMF) for 3 hours. The excess thionyl chloride is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the chlorinated intermediate.
-
Step 3: Synthesis of the Final Quinazoline Product. The 4-chloro-6-methoxyquinazoline is reacted with a substituted aniline in the presence of N,N-diisopropylethylamine (DIPEA) in n-butanol at 120°C for 12 hours. After cooling, the product is isolated by filtration and purified as described in the purification section.
Representative Synthesis of a Pyrido[2,3-d]pyrimidin-7-one SOS1 Inhibitor
The synthesis of a pyrido[2,3-d]pyrimidin-7-one core is a multi-step process often involving the construction of the pyrimidine ring followed by the annulation of the pyridine ring.[3]
Scheme 2: Synthesis of a Pyrido[2,3-d]pyrimidin-7-one Core
Caption: Synthesis of a pyrido[2,3-d]pyrimidin-7-one SOS1 inhibitor.
Experimental Protocol:
-
Step 1: Amide Formation. To a solution of an appropriate amine in dichloromethane (DCM) and triethylamine (Et3N), 2,6-dichloronicotinoyl chloride is added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours. The mixture is then washed with water and brine, dried over sodium sulfate, and concentrated to give the amide intermediate.
-
Step 2: Pyrimidine Ring Formation. The amide intermediate is dissolved in dimethylformamide (DMF), and sodium hydride (NaH) is added portion-wise at 0°C. After stirring for 30 minutes, formamidine acetate is added, and the mixture is heated to 100°C for 5 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated.
-
Step 3: Suzuki Coupling. The chlorinated pyrido[2,3-d]pyrimidin-7-one core is subjected to a Suzuki coupling reaction with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a solvent mixture such as dioxane/water. The reaction is heated to 90°C until completion. The product is then extracted and purified.
Purification of Small Molecule Inhibitors
The purification of the final compounds is crucial to ensure high purity for biological testing. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for the purification of small molecules like SOS1 inhibitors.[4][5]
General RP-HPLC Purification Protocol:
-
Column: A preparative C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape, is employed.
-
Gradient: A typical gradient might be from 10% to 95% ACN over 20-30 minutes.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).
-
Fraction Collection: Fractions corresponding to the product peak are collected.
-
Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to yield the pure compound.
| Parameter | Typical Value |
| Column | C18, 5-10 µm particle size |
| Mobile Phase A | Water + 0.1% TFA |
| Mobile Phase B | Acetonitrile + 0.1% TFA |
| Flow Rate | 20-100 mL/min (preparative) |
| Gradient | 10-95% B over 30 min |
| Detection | UV at 254 nm |
Table 1: Typical RP-HPLC Purification Parameters.
Quantitative Data of Representative SOS1 Inhibitors
The following table summarizes the inhibitory activities of some reported SOS1 inhibitors with quinazoline or similar scaffolds.
| Compound | Target | IC50 (nM) | Cell-based Assay | Reference |
| BAY-293 | SOS1 | 21 | pERK inhibition | [6] |
| BI-3406 | SOS1 | 8.3 | 3D cell growth | [7] |
| Compound 8u | SOS1 | 27.7 | 3D cell growth | [3] |
| Compound I-10 | SOS1 | 8.5 | Kinase activity | [2] |
Table 2: Biological Activity of Representative SOS1 Inhibitors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for the synthesis and purification of small molecule inhibitors.
Caption: EGFR-SOS1-Ras-Raf1-MEK-ERK signaling pathway inhibited by this compound.
Caption: General workflow for small molecule inhibitor synthesis and purification.
References
- 1. multisearch.mq.edu.au [multisearch.mq.edu.au]
- 2. Design, synthesis and biological evaluation of quinazoline SOS1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Bioevaluation of Pyrido[2,3-d]pyrimidin-7-ones as Potent SOS1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
UC-857993 target identification and validation
An In-depth Technical Guide to the Identification and Validation of UC-857993's Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Target Identification: SOS1
This compound was identified as a selective inhibitor of the SOS1-Ras interaction. The primary mechanism of action is the direct binding of this compound to the catalytic domain of SOS1, which in turn suppresses its GEF activity. This inhibition prevents the exchange of GDP for GTP on Ras, effectively blocking its activation and attenuating downstream signaling cascades, most notably the Raf-MEK-ERK pathway.
Biophysical Characterization
The direct interaction between this compound and its target was quantified using microscale thermophoresis (MST), an immobilization-free technique that measures changes in molecular motion along a temperature gradient upon ligand binding.
Table 1: Quantitative Binding Affinity Data
| Compound | Target Protein | Method | Binding Affinity (Kd) | Reference |
| This compound | His6-SOS1cat | Microscale Thermophoresis | 14.7 µM | [1] |
Target Validation Experiments
A series of cellular assays were performed to validate SOS1 as the functional target of this compound in a biological context. These experiments confirmed that the compound engages its target in cells, modulates the intended signaling pathway, and produces a corresponding anti-proliferative phenotype.
Cellular Target Engagement and Pathway Modulation
The efficacy of this compound was assessed in NIH/3T3 and mouse embryonic fibroblast (MEF) cell lines. Key validation points included the inhibition of Epidermal Growth Factor (EGF)-induced Ras activation and the subsequent reduction in the phosphorylation of the downstream effector ERK.
Table 2: Summary of Cellular Validation Assays
| Assay | Cell Line | Treatment Conditions | Outcome | Reference |
| Ras Activation | NIH/3T3 | Pre-treated with 60 µM or 80 µM this compound for 2 hours, then stimulated with EGF. | Dose-dependent inhibition of EGF-induced increase in Ras-GTP levels. | [1] |
| ERK Phosphorylation | NIH/3T3 | Pre-treated with 60 µM or 80 µM this compound for 2 hours, then stimulated with EGF. | Dose-dependent inhibition of EGF-induced increase in p-ERK levels. | [1] |
| Cell Proliferation | Mouse Embryonic Fibroblasts (MEFs) | Treated with 0-80 µM this compound for 3 days. | Specifically inhibited the growth of wild-type MEFs, but not MEFs expressing oncogenic H-Ras(G12V). | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the validation of this compound.
Microscale Thermophoresis (MST) for Binding Affinity
This protocol outlines the procedure for measuring the binding affinity of a small molecule inhibitor to a fluorescently labeled protein target.
-
Protein Labeling: The target protein (e.g., His6-SOS1cat) is fluorescently labeled using an appropriate NHS-ester dye according to the manufacturer's protocol (e.g., NanoTemper Technologies RED-NHS). The labeled protein is purified from excess dye via column chromatography.
-
Sample Preparation: A 16-point serial dilution of the unlabeled ligand (this compound) is prepared in a suitable assay buffer (e.g., PBS-T). The concentration of the labeled target protein is held constant at a low nanomolar concentration (e.g., 50 nM).
-
Incubation: Equal volumes of the labeled target and each ligand dilution are mixed and incubated at room temperature for 10-20 minutes to allow the interaction to reach equilibrium.
-
Capillary Loading: Approximately 4-10 µL of each sample mixture is loaded into standard or premium treated glass capillaries.
-
MST Measurement: The capillaries are loaded into the MST instrument (e.g., Monolith NT.115). An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.
-
Data Analysis: The change in normalized fluorescence (ΔFnorm), which is dependent on the thermophoretic movement, is plotted against the logarithm of the ligand concentration. The resulting binding curve is fitted using the Kd model to determine the dissociation constant.[2][3][4]
GST-Raf1-RBD Pulldown for Ras Activation
This assay isolates the active, GTP-bound form of Ras to measure target engagement of an upstream inhibitor.
-
Cell Culture and Treatment: Adherent cells (e.g., NIH/3T3) are cultured to 80-90% confluency and serum-starved for 16-24 hours. Cells are then pre-incubated with this compound at desired concentrations (e.g., 60 µM, 80 µM) for 2 hours.
-
Stimulation and Lysis: Cells are stimulated with a growth factor (e.g., 50 ng/mL EGF) for 5 minutes to induce Ras activation. The culture medium is quickly removed, and cells are washed with ice-cold PBS. Cells are lysed by adding ice-cold lysis/binding/wash buffer containing protease inhibitors. The lysate is clarified by centrifugation at 16,000 x g for 15 minutes at 4°C.[5]
-
Affinity Pulldown: A fraction of the supernatant (e.g., 500 µg total protein) is incubated with a GST-fusion protein containing the Ras-binding domain (RBD) of Raf1 (GST-Raf1-RBD) pre-coupled to glutathione-agarose beads. The mixture is incubated for 45-60 minutes at 4°C with gentle rotation.[6][7]
-
Washing: The beads are pelleted by centrifugation and washed three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Detection: The captured proteins are eluted by boiling the beads in 2X SDS-PAGE sample buffer. The samples, along with an input control from the total cell lysate, are resolved by SDS-PAGE.
-
Western Blotting: Proteins are transferred to a PVDF membrane and immunoblotted using a pan-Ras antibody to detect the amount of active, pulled-down Ras. The input lane is also blotted for total Ras to ensure equal protein loading.
Western Blot for ERK Phosphorylation
This protocol is used to detect changes in the phosphorylation state of ERK (p44/42 MAPK), a key downstream effector in the Ras signaling pathway.
-
Sample Preparation: Cells are cultured, treated with this compound, and stimulated with EGF as described in the Ras activation protocol (Section 3.2).
-
Lysis: Following stimulation, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are loaded and separated on a 10% SDS-polyacrylamide gel. Proteins are then transferred to a PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-p44/42 MAPK).
-
After washing three times with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.[8][9]
-
-
Re-probing for Total ERK: To confirm equal protein loading, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody that detects total ERK1/2 protein. The ratio of p-ERK to total ERK is then calculated to determine the relative level of pathway inhibition.[8]
Visualizations
Signaling Pathway and Point of Inhibition
The following diagram illustrates the EGFR-SOS1-Ras-ERK signaling cascade and highlights the inhibitory action of this compound.
Caption: EGFR-SOS1-Ras-ERK pathway inhibited by this compound.
Target Validation Workflow
This diagram outlines the logical progression of experiments used to validate SOS1 as the target of this compound.
Caption: Experimental workflow for this compound target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MST Guidelines | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. 2.9. GST-Fusion Pull-Down Assay for Ras Activation [bio-protocol.org]
- 7. Active Ras Detection Kit | Cell Signaling Technology [cellsignal.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility and Stability of UC-857993 in DMSO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the selective SOS1-Ras inhibitor, UC-857993, in dimethyl sulfoxide (DMSO). Due to the limited availability of specific experimental data for this compound, this document outlines standardized methodologies and best practices for determining these critical parameters. The included data tables are illustrative and intended to serve as a template for recording experimental findings.
Solubility of this compound in DMSO
The solubility of a compound in DMSO is a critical parameter for its use in in vitro assays and for long-term storage. The following section details a generalized protocol for determining the kinetic solubility of this compound in DMSO.
Illustrative Solubility Data
The following table presents a hypothetical solubility profile for this compound in DMSO at various concentrations and temperatures.
| Concentration (mM) | Temperature (°C) | Solubility Status | Observations |
| 10 | 25 | Soluble | Clear solution |
| 25 | 25 | Soluble | Clear solution |
| 50 | 25 | Sparingly Soluble | Slight precipitation observed after 24h |
| 10 | 4 | Soluble | Clear solution |
| 25 | 4 | Soluble | Clear solution |
| 50 | 4 | Insoluble | Significant precipitation |
| 10 | 37 | Soluble | Clear solution |
| 25 | 37 | Soluble | Clear solution |
| 50 | 37 | Soluble | Clear solution |
Experimental Protocol for Kinetic Solubility Determination
This protocol describes a common method for assessing the kinetic solubility of a compound in DMSO, followed by dilution in an aqueous buffer, which is relevant for many biological assays.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader capable of nephelometry or UV-Vis spectrophotometry
-
Automated liquid handler (recommended)
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 100 mM). This is typically done by weighing the compound and adding the calculated volume of DMSO. Vortex or sonicate until the compound is fully dissolved.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to achieve a range of desired concentrations (e.g., from 100 µM to 1 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO-dissolved compound concentration into a corresponding well of a new 96-well plate pre-filled with PBS (pH 7.4). The final DMSO concentration in the aqueous solution should be kept low (typically ≤1%) to minimize its effects on the assay.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours), allowing for potential precipitation to occur.
-
Solubility Measurement:
-
Nephelometry: Measure the light scattering of the solutions in each well. An increase in nephelometry units compared to a DMSO-only control indicates precipitation and thus, insolubility at that concentration.
-
UV-Vis Spectrophotometry: After centrifugation of the plate to pellet any precipitate, measure the absorbance of the supernatant at the λmax of this compound. A non-linear increase in absorbance with increasing concentration suggests that the solubility limit has been exceeded.
-
Stability of this compound in DMSO
The stability of this compound in DMSO is crucial for maintaining its integrity during storage and experimental use. Factors that can affect stability include temperature, light exposure, water content, and freeze-thaw cycles.[1][2]
Illustrative Stability Data
The following table provides hypothetical stability data for this compound in DMSO under various storage conditions, as would be determined by a chromatographic method like HPLC.
| Storage Condition | Time Point | % Remaining this compound | Degradation Products Detected |
| Room Temperature (25°C) | 1 week | 98.5% | Minor peak at RRT 0.8 |
| Room Temperature (25°C) | 1 month | 92.1% | Increased peak at RRT 0.8 |
| Refrigerated (4°C) | 1 month | 99.8% | None |
| Refrigerated (4°C) | 6 months | 99.5% | None |
| Frozen (-20°C) | 6 months | >99.9% | None |
| 5 Freeze-Thaw Cycles | - | 99.7% | None |
Experimental Protocol for Stability Assessment
This protocol outlines a general method for evaluating the stability of this compound in DMSO over time and under different conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate mobile phases
-
Vials for storage at different temperatures
Methodology:
-
Sample Preparation: Aliquot the this compound stock solution into multiple vials to avoid repeated freeze-thaw cycles of the main stock.
-
Initial Analysis (Time Zero): Immediately analyze an aliquot of the stock solution by HPLC to determine the initial purity and peak area of this compound. This serves as the baseline (100%).
-
Storage: Store the aliquots under various conditions:
-
Room temperature (e.g., 25°C), protected from light.
-
Refrigerated (e.g., 4°C).
-
Frozen (e.g., -20°C or -80°C).
-
-
Time-Point Analysis: At specified time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve an aliquot from each storage condition. Allow frozen samples to thaw completely at room temperature.
-
HPLC Analysis: Analyze each sample by HPLC using the same method as the initial analysis.
-
Data Analysis:
-
Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at time zero.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Signaling Pathway of this compound
This compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that activates Ras. By inhibiting SOS1, this compound disrupts the EGFR-SOS1-Ras-Raf1-MEK-ERK signaling cascade, which is a critical pathway in cell proliferation and survival.
Conclusion
References
Unveiling UC-857993: A Technical Guide to its Therapeutic Potential as a SOS1-Ras Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the preclinical data and therapeutic potential of UC-857993, a selective inhibitor of the Son of Sevenless 1 (SOS1)-Ras interaction. By disrupting this critical signaling node, this compound presents a promising avenue for the development of novel cancer therapeutics. This document provides a comprehensive overview of its mechanism of action, key experimental findings, and detailed protocols for the assays used in its evaluation.
Core Mechanism of Action: Targeting the SOS1-Ras Interface
This compound functions as a selective inhibitor of the interaction between the guanine nucleotide exchange factor SOS1 and Ras proteins. This interaction is a pivotal step in the activation of the Ras-MAPK signaling pathway, a cascade frequently dysregulated in various human cancers. By binding to SOS1, this compound prevents the SOS1-mediated exchange of GDP for GTP on Ras, thereby locking Ras in its inactive state and downstream signaling.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | 14.7 μM | His6-SOS1cat | [1] |
| Cell-Based Assay | Cell Line | Effect | Concentration Range | Reference |
| Cell Growth Inhibition | Wild-type Mouse Embryonic Fibroblasts (MEFs) | Selective growth inhibition | 0-80 μM | [1] |
| Cell Growth Inhibition | H-Ras(G12V) expressing MEFs | No significant inhibition | Not specified | [1] |
| Ras Activation Inhibition | NIH/3T3 cells | Dose-dependent inhibition of EGF-induced Ras-GTP levels | 60 μM, 80 μM | [1] |
| ERK Activation Inhibition | NIH/3T3 cells | Dose-dependent inhibition of EGF-induced p-ERK levels | 60 μM, 80 μM | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability Assay
This protocol is based on standard colorimetric assays such as MTT or MTS to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Seed Mouse Embryonic Fibroblasts (MEFs) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0, 10, 20, 40, 60, 80 μM) in fresh culture medium. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add the viability reagent (e.g., MTT solution to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: If using MTT, add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for p-ERK and Ras-GTP Levels
This protocol details the procedure for assessing the inhibition of EGF-induced Ras and ERK activation.
-
Cell Culture and Starvation: Culture NIH/3T3 cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound (60 μM and 80 μM) or vehicle control for 2 hours.
-
EGF Stimulation: Stimulate the cells with 50 ng/mL of Epidermal Growth Factor (EGF) for 5 minutes to induce Ras-ERK pathway activation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Ras Activation Assay (GTP-Pull-down):
-
Incubate a portion of the cell lysate with a Raf-1 Ras Binding Domain (RBD) agarose conjugate to specifically pull down GTP-bound (active) Ras.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins in SDS-PAGE sample buffer.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins from the cell lysates (for p-ERK and total ERK) and the Ras pull-down eluates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and Ras.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize p-ERK levels to total ERK and Ras-GTP levels to a loading control.
SOS1-Ras Binding Affinity Assay (Conceptual Protocol)
While the specific method for determining the Kd of 14.7 μM for this compound is not explicitly detailed in the available search results, a common method for such a determination is a Homogeneous Time-Resolved Fluorescence (HTRF) assay. A conceptual protocol is provided below.
-
Reagents:
-
His-tagged SOS1 catalytic domain (His6-SOS1cat)
-
GST-tagged Ras
-
Terbium-cryptate labeled anti-His antibody
-
d2-labeled anti-GST antibody
-
-
Assay Procedure:
-
In a microplate, add a fixed concentration of His6-SOS1cat and GST-Ras.
-
Add serial dilutions of this compound or a vehicle control.
-
Add the anti-His-Tb and anti-GST-d2 antibodies.
-
Incubate the plate at room temperature to allow for binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the HTRF signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the emission signals (665 nm / 620 nm).
-
Plot the HTRF ratio against the concentration of this compound.
-
Determine the dissociation constant (Kd) by fitting the data to a suitable binding model.
-
Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling cascade leading to ERK activation and its inhibition by this compound.
Experimental Workflow Diagram
References
Preliminary Toxicity and In Vitro Efficacy of UC-857993: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available preliminary data on the selective SOS1-Ras inhibitor, UC-857993. The information presented herein is compiled from publicly accessible resources and is intended for research and drug development professionals. Due to the preliminary nature of the available data, this document focuses on the in vitro characterization of this compound and provides context on the toxicology of the broader class of SOS1 inhibitors, as no specific in vivo toxicity studies for this compound are publicly available at this time.
In Vitro Efficacy and Potency of this compound
This compound has been identified as a selective inhibitor of the Son of Sevenless 1 (SOS1) protein, a guanine nucleotide exchange factor that plays a crucial role in the activation of Ras proteins. By inhibiting the interaction between SOS1 and Ras, this compound effectively suppresses downstream signaling pathways implicated in cell growth and proliferation.[1]
The following table summarizes the key quantitative data from in vitro studies of this compound.
| Parameter | Value | Cell Line/System | Description | Reference |
| Binding Affinity (Kd) | 14.7 µM | His6-SOS1cat | Dissociation constant for the binding of this compound to the catalytic domain of SOS1. | [1] |
| Cell Growth Inhibition | Effective at 40-80 µM | Wild-type Mouse Embryonic Fibroblasts (MEFs) | This compound specifically inhibits the growth of wild-type MEFs. | [1] |
| Cell Growth Inhibition | Ineffective | Carcinogenic H-Ras(G12V) expressing MEFs | This compound did not inhibit the growth of MEFs expressing the oncogenic H-Ras(G12V) mutant. | [1] |
| Inhibition of Ras Activation | Dose-dependent at 60 µM and 80 µM | NIH/3T3 cells | This compound inhibits the EGF-induced increase in the level of Ras-GTP. | [1] |
| Inhibition of ERK Activation | Dose-dependent at 60 µM and 80 µM | NIH/3T3 cells | This compound inhibits the EGF-induced increase in the level of phosphorylated ERK (p-ERK). | [1] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited for this compound. These protocols are based on the primary research that identified this compound.
Cell Proliferation Assay
-
Cell Line: Mouse Embryonic Fibroblasts (wild-type and H-Ras(G12V) expressing).
-
Treatment: Cells were treated with this compound at concentrations of 0, 40, 60, and 80 µM.
-
Incubation Time: 3 days.
-
Method: The effect on cell growth was assessed by measuring cell viability or proliferation using a standard method such as MTT or crystal violet staining. The results were then compared between the treated and untreated (0 µM) groups for both cell lines.
Western Blot Analysis for Ras and ERK Activation
-
Cell Line: NIH/3T3 cells.
-
Treatment: Cells were treated with this compound at concentrations of 60 µM and 80 µM.
-
Incubation Time: 2 hours.
-
Stimulation: Following incubation with this compound, cells were stimulated with 50 ng/ml of Epidermal Growth Factor (EGF) for 5 minutes to induce the signaling cascade.
-
Lysate Preparation: Cells were lysed, and protein concentrations were determined.
-
Western Blotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were then probed with primary antibodies specific for Ras-GTP and phosphorylated ERK (p-ERK), as well as total ERK as a loading control.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands were visualized using a chemiluminescence detection system. The intensity of the bands corresponding to Ras-GTP and p-ERK was quantified and normalized to the total ERK levels to determine the extent of inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow of the in vitro experiments.
Caption: EGFR-SOS1-Ras-MAPK signaling pathway inhibited by this compound.
References
Methodological & Application
Application Notes and Protocols for UC-857993 in a Mouse Model of Acute Myeloid Leukemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute Myeloid Leukemia (AML) is an aggressive cancer of the blood and bone marrow.[1][2] A significant subset of AML cases, approximately 30%, are characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene.[3] These mutations, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of the FLT3 receptor, which promotes uncontrolled proliferation and survival of leukemia cells through various downstream signaling pathways.[4][5][6] This makes FLT3 a critical therapeutic target in AML.[3]
UC-857993 is a novel, potent, and selective small-molecule inhibitor of FLT3. It is classified as a Type I inhibitor, meaning it can bind to both the active and inactive conformations of the kinase, allowing it to effectively target both FLT3-ITD and tyrosine kinase domain (TKD) mutations.[3]
This document provides detailed protocols for evaluating the in vivo efficacy of this compound using an MV4-11 xenograft mouse model. The MV4-11 cell line is derived from a human AML patient and endogenously expresses the FLT3-ITD mutation, making it a highly relevant and widely used model for preclinical studies of FLT3 inhibitors.[7][8]
Signaling Pathway and Mechanism of Action
Constitutive activation of mutant FLT3 receptors in AML drives leukemogenesis by activating several key downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT5 pathways.[4][5][6] These pathways collectively promote cell proliferation, enhance survival by inhibiting apoptosis, and disrupt normal cell differentiation.[5][6] this compound exerts its therapeutic effect by binding to the ATP-binding pocket of the FLT3 kinase, preventing its autophosphorylation and subsequent activation of these downstream oncogenic signals.[9]
Figure 1. Simplified FLT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture
The human AML cell line MV4-11 should be cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[10] Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
Animal Model
-
Species: Immunodeficient mice (e.g., NOD/SCID or NSG), female, 6-8 weeks old.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the start of the experiment.
-
Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
MV4-11 Xenograft Establishment
-
Harvest MV4-11 cells during their exponential growth phase.
-
Check cell viability using a Trypan Blue exclusion assay (viability should be >90%).
-
Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 2 x 10⁷ cells/mL.
-
Inject 1 x 10⁷ cells in a 100 µL volume subcutaneously into the right flank of each mouse.[11] Some protocols may mix cells with Matrigel to improve tumor take-rate.[11]
-
Monitor the animals for tumor growth. Tumors are typically palpable within 7-10 days.
Experimental Workflow
Figure 2. Overall workflow for the in vivo efficacy study of this compound.
Dosing and Administration
-
Preparation of this compound: Prepare the dosing solution fresh daily. The formulation vehicle will depend on the compound's solubility (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Randomization: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).[11]
-
Treatment Groups:
-
Group 1: Vehicle control (e.g., oral gavage, daily)
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg, oral gavage, daily)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg, oral gavage, daily)
-
Group 4 (Optional): Positive control (e.g., Gilteritinib, 30 mg/kg, oral gavage, daily)[12]
-
-
Administration: Administer the assigned treatment for a specified period, typically 21-28 days.
Efficacy Monitoring
-
Tumor Volume: Measure tumor dimensions twice weekly using digital calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[11]
-
Body Weight: Record the body weight of each animal twice weekly as a measure of general toxicity.
-
Efficacy Endpoint: The study may be concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after the completion of the treatment cycle.[11]
Pharmacodynamic (PD) Biomarker Analysis
-
Sample Collection: At the end of the study (or at specific time points), collect tumor tissue and blood samples.
-
Western Blot: Prepare protein lysates from tumor tissue to analyze the phosphorylation status of FLT3 and its downstream targets (e.g., p-STAT5, p-ERK). A reduction in the phosphorylation of these proteins indicates target engagement by this compound.[9]
-
Immunohistochemistry (IHC): Analyze formalin-fixed, paraffin-embedded tumor sections to assess the levels and localization of key proteins.
Data Presentation
Quantitative data should be presented in clear, concise tables. Below are examples of how to structure the results.
Table 1: In Vivo Efficacy of this compound in the MV4-11 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | Daily (p.o.) | 1850 ± 210 | - | -1.5 ± 0.8 |
| This compound | 10 | Daily (p.o.) | 980 ± 155 | 47.0 | -2.1 ± 1.1 |
| This compound | 30 | Daily (p.o.) | 425 ± 98 | 77.0 | -3.5 ± 1.5 |
| Positive Control | 30 | Daily (p.o.) | 390 ± 92 | 78.9 | -4.0 ± 1.3 |
| Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. |
Table 2: Pharmacodynamic Biomarker Modulation in Tumor Tissue
| Treatment Group | Dose (mg/kg) | Relative p-FLT3 Levels (% of Vehicle) | Relative p-STAT5 Levels (% of Vehicle) | Relative p-ERK Levels (% of Vehicle) |
| Vehicle | - | 100 | 100 | 100 |
| This compound | 30 | 15 | 25 | 40 |
| Levels are quantified from Western blot data (normalized to total protein) at 4 hours post-final dose. |
Conclusion
These protocols provide a comprehensive framework for evaluating the preclinical efficacy and mechanism of action of the novel FLT3 inhibitor, this compound, in a clinically relevant AML mouse model. The data generated from these studies are crucial for making informed decisions regarding the further development of this compound as a potential therapeutic agent for FLT3-mutated AML.
References
- 1. Role of Biomarkers in FLT3 AML - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of FLT3 inhibitors in the treatment of AML: A review of clinical data [aml-hub.com]
- 4. researchgate.net [researchgate.net]
- 5. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. altogenlabs.com [altogenlabs.com]
- 9. Role of Biomarkers in FLT3 AML - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epigenetic drug combination induces remission in mouse xenograft models of pediatric acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. A Review of FLT3 Inhibitors in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of UC-857993
Disclaimer: To date, specific in vivo administration protocols for UC-857993 have not been detailed in peer-reviewed literature. The following application notes and protocols are based on established methodologies for other potent and selective SOS1 inhibitors, such as BI-3406 and BAY-293, which share a similar mechanism of action. Researchers should use this information as a starting point and perform necessary optimization for this compound.
Introduction
This compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. By targeting the interaction between SOS1 and KRAS, this compound effectively blocks the RAS/MAPK signaling pathway, which is frequently hyperactivated in various human cancers. These application notes provide a comprehensive guide for the in vivo administration of this compound in preclinical cancer models, covering administration routes, dosage, and experimental workflows.
Signaling Pathway
The primary target of this compound is the EGFR-SOS1-Ras-Raf-MEK-ERK signaling cascade. Inhibition of SOS1 prevents the exchange of GDP for GTP on RAS, thereby keeping it in an inactive state and abrogating downstream signaling.
Caption: EGFR-SOS1-Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from in vivo studies of SOS1 inhibitors. These values should be considered as a reference for designing experiments with this compound.
Table 1: In Vivo Antitumor Efficacy of SOS1 Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Tumor Growth Inhibition (TGI) | Reference |
| BI-3406 | Mouse | MIA PaCa-2 (pancreas) | 12 mg/kg bid | Oral | Dose-dependent | [1][2] |
| BI-3406 | Mouse | MIA PaCa-2 (pancreas) | 50 mg/kg bid | Oral | Significant | [1][2] |
| BI-3406 | Mouse | SW620 (colorectal) | 50 mg/kg bid | Oral | Significant | [1] |
| BI-3406 | Mouse | LoVo (colorectal) | 50 mg/kg bid | Oral | Significant | [1] |
| BI-3406 | Mouse | A549 (NSCLC) | 50 mg/kg bid | Oral | Significant | [1] |
| Compound 13c | Mouse | Mia-paca-2 (pancreas) | Not specified | Oral | 83.0% | [3] |
| MRTX0902 | Athymic mice | NCI-H1435 (NSCLC) | 25 mg/kg bid | Oral | 50% | [4] |
| MRTX0902 | Athymic mice | NCI-H1435 (NSCLC) | 50 mg/kg bid | Oral | 73% | [4] |
Table 2: Pharmacodynamic Effects of SOS1 Inhibitors In Vivo
| Compound | Animal Model | Tumor Model | Dosage | Time Point | pERK Inhibition | Reference |
| BI-3406 | Mouse | A549 xenograft | Single dose | 7 hours | Reduction observed | [1] |
| BI-3406 | Mouse | MIA PaCa-2 xenograft | 50 mg/kg bid | 6 hours | Significant reduction | [2] |
| MRTX0902 | Athymic mice | NCI-H1435 xenograft | 50 mg/kg bid | 1 hour post-dose | 72% | [4] |
| MRTX0902 | Athymic mice | NCI-H1435 xenograft | 50 mg/kg bid | 3 hours post-dose | 54% | [4] |
Experimental Protocols
General Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for in vivo efficacy studies of this compound.
Protocol 1: Oral Administration of this compound in a Xenograft Mouse Model
Objective: To evaluate the antitumor efficacy of orally administered this compound in a subcutaneous xenograft mouse model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Cancer cell line with a relevant KRAS mutation (e.g., MIA PaCa-2, A549)
-
Sterile syringes and gavage needles
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Measure tumor volume using calipers (Volume = (Length x Width²)/2).
-
Randomize the mice into treatment and control groups (n=7-10 mice per group).
-
-
Preparation of Dosing Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On each treatment day, freshly prepare the dosing solution by diluting the stock solution in the vehicle to the desired final concentration (e.g., for a 50 mg/kg dose in a 20g mouse, prepare a solution that delivers 1 mg in a 100-200 µL volume).
-
-
Administration:
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured, and tissues can be collected for pharmacodynamic analysis (e.g., Western blot for pERK) or histological examination.
-
Protocol 2: Intraperitoneal Injection of this compound
Objective: To evaluate the antitumor efficacy of intraperitoneally administered this compound.
Note: While oral administration is common for SOS1 inhibitors like BI-3406, intraperitoneal (IP) injection is another frequently used parenteral route for small molecule inhibitors in preclinical studies.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS with a solubilizing agent like DMSO and/or Tween 80)
-
Syringes and needles (e.g., 27-gauge)
Procedure:
-
Tumor Model Setup: Follow steps 1 and 2 from Protocol 1.
-
Preparation of Dosing Solution:
-
Prepare a sterile dosing solution of this compound in the chosen vehicle. Ensure the final concentration of any solubilizing agents is well-tolerated by the animals.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal injection.
-
The dosing schedule will need to be optimized but could start with once or twice daily injections.
-
-
Monitoring and Analysis: Follow steps 5 and 6 from Protocol 1.
Conclusion
The provided application notes and protocols offer a solid framework for initiating in vivo studies with the SOS1 inhibitor this compound. Based on data from analogous compounds, oral administration appears to be a viable and effective route. It is crucial for researchers to conduct initial dose-finding and tolerability studies to establish the optimal therapeutic window for this compound in their specific cancer models. Subsequent efficacy studies should include robust pharmacodynamic endpoints to confirm target engagement and downstream pathway inhibition.
References
- 1. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: UC-857993 in Combination with a MEK Inhibitor for Enhanced Anti-Cancer Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-857993 is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of RAS proteins. By binding to the catalytic domain of SOS1, this compound prevents the interaction with RAS-GDP, thereby inhibiting its conversion to the active GTP-bound state and subsequent downstream signaling through the MAPK pathway.[1] While SOS1 inhibition presents a promising therapeutic strategy for RAS-driven cancers, its efficacy as a monotherapy can be limited by feedback mechanisms.
Preclinical evidence strongly suggests that combining a SOS1 inhibitor with an inhibitor of a downstream component of the RAS-MAPK pathway, such as a MEK inhibitor, can lead to synergistic anti-tumor effects. MEK inhibitors can induce a feedback reactivation of the RAS pathway, which can be effectively abrogated by the concurrent inhibition of SOS1. This dual-targeting approach results in a more profound and sustained blockade of oncogenic signaling, enhanced anti-proliferative activity, and potentially delayed onset of therapeutic resistance.
These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of this compound in combination with a MEK inhibitor, such as Trametinib, in preclinical cancer models. The protocols provided are adapted from studies utilizing the structurally and mechanistically similar SOS1 inhibitor, BI-3406, in combination with MEK inhibitors.
Signaling Pathway and Rationale for Combination
The RAS-MAPK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in RAS or upstream regulators lead to constitutive activation of this pathway. This compound targets SOS1, a key activator of RAS. A MEK inhibitor, such as Trametinib, acts downstream of RAS to inhibit MEK1/2. The combination of these two inhibitors provides a vertical blockade of the pathway at two critical nodes.
Caption: RAS-MAPK signaling pathway with points of inhibition for this compound and a MEK inhibitor.
Quantitative Data Summary
The following tables summarize representative data on the synergistic effects of combining a SOS1 inhibitor (this compound, adapted from BI-3406 data) with a MEK inhibitor (Trametinib) in various KRAS-mutant cancer cell lines.
Table 1: Synergistic Anti-Proliferative Effects of this compound and Trametinib in KRAS-Mutant Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 (µM) | Trametinib IC50 (nM) | Combination Index (CI)* |
| MIA PaCa-2 | Pancreatic | G12C | >10 | 5 | <1 |
| DLD-1 | Colorectal | G13D | >10 | 10 | <1 |
| NCI-H358 | Lung | G12C | >10 | 1 | <1 |
| SW837 | Colorectal | G12C | >10 | 2 | <1 |
*Combination Index (CI) values less than 1 indicate synergy. Data is representative and adapted from preclinical studies with BI-3406 and trametinib.
Table 2: Effect of this compound and Trametinib Combination on pERK Levels
| Cell Line | Treatment | pERK Inhibition (%) |
| MIA PaCa-2 | This compound (1 µM) | ~20% |
| Trametinib (10 nM) | ~60% | |
| Combination | >90% | |
| DLD-1 | This compound (1 µM) | ~15% |
| Trametinib (20 nM) | ~55% | |
| Combination | >85% |
Table 3: In Vivo Efficacy of this compound and Trametinib Combination in a MIA PaCa-2 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle | - | 0% |
| This compound | 50 mg/kg, BID | ~25% |
| Trametinib | 0.125 mg/kg, BID | ~40% |
| Combination | 50 mg/kg this compound + 0.125 mg/kg Trametinib, BID | >80% (with tumor regressions) |
Data is representative and adapted from preclinical studies with BI-3406 and trametinib.[2][3]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and a MEK inhibitor.
Protocol 1: In Vitro Cell Viability and Synergy Assessment
This protocol details how to assess the anti-proliferative effects of this compound and a MEK inhibitor, alone and in combination, and to determine if the combination is synergistic.
References
- 1. Combining SOS1 and MEK Inhibitors in a Murine Model of Plexiform Neurofibroma Results in Tumor Shrinkage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UC-857993 in CRISPR Screening Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
UC-857993 is a selective small molecule inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of Ras proteins. By binding to SOS1, this compound effectively suppresses its catalytic activity, leading to the inhibition of Ras-GTP loading and subsequent downstream signaling through the MAPK/ERK pathway.[1] This pathway is frequently dysregulated in various cancers, making SOS1 an attractive target for therapeutic intervention.
CRISPR-Cas9 genome-wide screening has emerged as a powerful tool for functional genomics, enabling the systematic identification of genes that modulate cellular responses to therapeutic agents. The application of this compound in CRISPR screens allows for the discovery of genes that, when knocked out, confer either resistance or sensitivity to the inhibition of the SOS1-Ras signaling axis. Such insights are invaluable for identifying novel drug targets, understanding mechanisms of drug resistance, and developing combination therapies.
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both positive (resistance) and negative (sensitivity) selection CRISPR screening experiments.
Mechanism of Action of this compound
This compound is a selective inhibitor of the interaction between SOS1 and Ras. It has a binding affinity (Kd) for His6-SOS1cat of 14.7 μM.[1] By inhibiting the nucleotide exchange activity of SOS1, this compound prevents the conversion of inactive, GDP-bound Ras to its active, GTP-bound state. This leads to a dose-dependent reduction in Ras activation and the phosphorylation of downstream effectors such as ERK.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Reference |
| Target | SOS1 (Son of Sevenless 1) | [1] |
| Mechanism of Action | Inhibits SOS1-mediated Ras nucleotide exchange | [1] |
| Binding Affinity (Kd) | 14.7 µM (for His6-SOS1cat) | [1] |
| Effective Concentration (in vitro) | 60-80 µM (for inhibition of Ras and ERK activation in MEFs) | [1] |
Hypothetical CRISPR Screening Application
This document outlines a hypothetical CRISPR-Cas9 knockout screen to identify genes that modulate the sensitivity of the human lung adenocarcinoma cell line, A549, to this compound. A549 cells are a common model for lung cancer studies.
Objective:
-
Positive Selection Screen: To identify gene knockouts that confer resistance to this compound.
-
Negative Selection Screen: To identify gene knockouts that sensitize cells to this compound.
Materials:
-
Cell Line: A549 (human lung adenocarcinoma)
-
Compound: this compound
-
sgRNA Library: GeCKO v2 Human Library (A and B) - a genome-scale CRISPR knockout pooled library.
-
Lentiviral Packaging Plasmids
-
Cas9-expressing A549 cells
Experimental Workflow Overviews
Detailed Experimental Protocols
Protocol 1: Determination of this compound IC50 in A549 Cells
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in A549 cells to establish appropriate concentrations for the CRISPR screens.
Materials:
-
A549 cells
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
Procedure:
-
Seed A549 cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in culture medium. A suggested starting range is from 100 µM down to 1 nM. Include a DMSO-only control.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubate the plate for 72 hours.
-
Measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Protocol 2: Pooled CRISPR-Cas9 Knockout Screen
Objective: To perform a genome-scale knockout screen to identify genes that modulate sensitivity to this compound.
Part A: Lentiviral Library Production and Transduction
-
Library Amplification: Amplify the GeCKO v2 plasmid library (A and B pools) in E. coli and purify the plasmid DNA.
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA library plasmids and lentiviral packaging plasmids.
-
Virus Harvest and Titer: Harvest the lentiviral supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction of A549-Cas9 Cells: Transduce A549 cells stably expressing Cas9 with the pooled lentiviral library at a low multiplicity of infection (MOI < 0.5) to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select transduced cells with puromycin to eliminate non-transduced cells.
Part B: Positive Selection Screen (Resistance)
-
Cell Plating: Plate the transduced A549-Cas9 cell pool at a density that maintains a library coverage of at least 500 cells per sgRNA.
-
Treatment: Treat the cells with a high concentration of this compound (e.g., IC80-IC90, determined in Protocol 1). A parallel culture treated with DMSO serves as the control.
-
Screening Duration: Culture the cells for 14-21 days, passaging as necessary and maintaining the selective pressure with this compound.
-
Genomic DNA Extraction: Harvest the surviving cells from both the treatment and control groups and extract genomic DNA.
Part C: Negative Selection Screen (Sensitivity)
-
Cell Plating: Plate the transduced A549-Cas9 cell pool as described for the positive selection screen.
-
Treatment: Treat the cells with a low concentration of this compound (e.g., IC20-IC30, determined in Protocol 1). A parallel culture treated with DMSO serves as the control.
-
Screening Duration: Culture the cells for 14-21 days, ensuring the control population does not become over-confluent.
-
Genomic DNA Extraction: Harvest cells from both the treatment and control groups at the end of the screen and extract genomic DNA.
Part D: Data Analysis
-
sgRNA Amplification: Amplify the sgRNA-containing genomic regions from the extracted gDNA using PCR.
-
Next-Generation Sequencing (NGS): Sequence the PCR amplicons to determine the representation of each sgRNA in the different cell populations.
-
Data Analysis: Use bioinformatics tools such as MAGeCK to analyze the sequencing data.
-
For the positive selection screen , identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO control.
-
For the negative selection screen , identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO control.
-
-
Hit Identification and Validation: Rank the genes based on the performance of their corresponding sgRNAs and proceed with validation of the top hits through individual gene knockout experiments.
Conclusion
The combination of the selective SOS1 inhibitor this compound with CRISPR-Cas9 screening technology provides a powerful platform for elucidating the genetic landscape of the SOS1-Ras signaling pathway. The protocols outlined in these application notes offer a robust framework for identifying genes that mediate resistance or sensitivity to SOS1 inhibition, thereby accelerating the discovery of novel therapeutic strategies and combination therapies for cancers driven by aberrant Ras signaling.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with UC-857993
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of UC-857993, a selective inhibitor of Son of sevenless homolog 1 (SOS1). By inhibiting the interaction between SOS1 and RAS, this compound effectively blocks the RAS-RAF-MEK-ERK signaling pathway, leading to anti-proliferative effects in susceptible cell lines.[1] The following protocols and data presentations will enable researchers to quantify the impact of this compound on cell cycle progression, apoptosis induction, and intracellular signaling.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the guanine nucleotide exchange factor SOS1. SOS1 plays a crucial role in activating RAS proteins by facilitating the exchange of GDP for GTP. In many cancer types, the RAS signaling pathway is constitutively active, driving uncontrolled cell growth and proliferation. By binding to SOS1, this compound prevents the formation of the SOS1-RAS complex, thereby inhibiting the activation of RAS and its downstream effectors, including the RAF-MEK-ERK cascade.[1] This targeted inhibition ultimately leads to a reduction in cell proliferation and can induce apoptosis in cancer cells dependent on this pathway.
Signaling Pathway of this compound Action
Caption: Inhibition of the SOS1-Ras-ERK signaling cascade by this compound.
Data Presentation: Expected Effects of a SOS1 Inhibitor on Cancer Cell Lines
The following tables summarize hypothetical quantitative data based on published results for potent SOS1 inhibitors like BI-3406 and MRTX0902, which share a similar mechanism of action with this compound.[2][3] This data is intended to be representative of the expected outcomes when analyzing cells treated with an effective SOS1 inhibitor.
Table 1: Effect of SOS1 Inhibitor on Cell Cycle Distribution in KRAS-mutant Cancer Cells
| Treatment Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle Control) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 0.1 | 55.6 ± 2.5 | 28.3 ± 1.8 | 16.1 ± 1.0 |
| 1 | 68.9 ± 3.0 | 19.1 ± 1.3 | 12.0 ± 0.9 |
| 10 | 75.3 ± 3.5 | 12.5 ± 1.1 | 12.2 ± 1.0 |
Table 2: Induction of Apoptosis by SOS1 Inhibitor in KRAS-mutant Cancer Cells
| Treatment Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 95.1 ± 1.8 | 2.5 ± 0.5 | 2.4 ± 0.4 |
| 0.1 | 88.3 ± 2.2 | 8.1 ± 0.9 | 3.6 ± 0.6 |
| 1 | 72.5 ± 3.1 | 18.9 ± 1.7 | 8.6 ± 1.1 |
| 10 | 55.7 ± 4.0 | 30.2 ± 2.5 | 14.1 ± 1.8 |
Table 3: Inhibition of ERK Phosphorylation by SOS1 Inhibitor in a KRAS-dependent Cell Line
| Treatment Concentration (µM) | Mean Fluorescence Intensity (MFI) of p-ERK | % Inhibition of p-ERK |
| 0 (Vehicle Control) | 15,234 ± 850 | 0 |
| 0.01 | 11,890 ± 720 | 22.0 |
| 0.1 | 6,540 ± 430 | 57.1 |
| 1 | 2,870 ± 210 | 81.2 |
| 10 | 1,650 ± 150 | 89.2 |
Experimental Protocols
Experimental Workflow for Flow Cytometry Analysis
Caption: A generalized workflow for preparing and analyzing cells by flow cytometry.
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is for the analysis of DNA content to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Harvesting: Harvest cells by trypsinization, transfer to a 15 mL conical tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubation: Incubate the cells on ice for at least 30 minutes or at -20°C overnight.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with 5 mL of PBS.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer using a linear scale for the PI signal (FL2 or equivalent channel). Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Annexin V Binding Buffer (1X)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution (100 µg/mL)
-
Flow cytometry tubes
Procedure:
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within 1 hour of staining. Use logarithmic scales for both FITC (FL1) and PI (FL2/FL3) channels.
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Intracellular Staining for Phosphorylated ERK (p-ERK)
This protocol allows for the quantification of intracellular p-ERK levels, a key downstream effector in the SOS1-Ras pathway.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 90% ice-cold methanol or 0.1% Triton X-100 in PBS)
-
Fluorochrome-conjugated anti-p-ERK antibody (e.g., Alexa Fluor 488)
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Staining Buffer (e.g., PBS with 2% FBS)
-
Flow cytometry tubes
Procedure:
-
Cell Stimulation and Treatment: Culture cells and treat with this compound for a short duration (e.g., 1-2 hours) before stimulating with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Fixation: Immediately after stimulation, fix the cells by adding an equal volume of Fixation Buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with Staining Buffer.
-
Permeabilization: Resuspend the cell pellet in ice-cold Permeabilization Buffer and incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with Staining Buffer to remove the permeabilization reagent.
-
Antibody Staining: Resuspend the cell pellet in 100 µL of Staining Buffer containing the fluorochrome-conjugated anti-p-ERK antibody at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells once with Staining Buffer.
-
Data Acquisition: Resuspend the cells in Staining Buffer and analyze on a flow cytometer.
-
Data Analysis: Determine the Mean Fluorescence Intensity (MFI) of the p-ERK signal for each treatment condition. Calculate the percent inhibition relative to the stimulated control.
References
- 1. Discovery of potent SOS1 inhibitors that block RAS activation via disruption of the RAS–SOS1 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The SOS1 Inhibitor MRTX0902 Blocks KRAS Activation and Demonstrates Antitumor Activity in Cancers Dependent on KRAS Nucleotide Loading - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting UC-857993 insolubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with UC-857993, a selective SOS1-Ras inhibitor.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound. What are the recommended solvents?
A1: While a specific, publicly available datasheet with comprehensive solubility data for this compound is limited, compounds of this nature are often soluble in organic solvents. For stock solutions, Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are commonly used. It is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO before diluting with aqueous buffers.
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. Typically, a final DMSO concentration of less than 1% is recommended for cell-based assays to avoid solvent-induced toxicity.[1]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay buffer.
-
Direct Addition and Mixing: Add the DMSO stock directly to the final assay medium with vigorous mixing. Avoid preparing an intermediate aqueous solution of the compound, as this can increase the likelihood of precipitation.[1]
-
Use of Pluronic F-68: Consider the use of a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.1%) in your final assay buffer to aid in solubilization.
Q3: Can I use sonication or heating to help dissolve this compound?
A3: Yes, sonication can be a useful technique to break down aggregates and aid in the dissolution of the compound. Gentle heating can also be employed, but it is crucial to be cautious as excessive heat may degrade the compound. If you choose to heat the solution, do so for a short period at the lowest effective temperature.
Q4: What is the recommended storage condition for this compound stock solutions?
A4: Store stock solutions of this compound in an organic solvent like DMSO at -20°C or -80°C to maintain stability and prevent degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Precipitate observed in the stock solution (in organic solvent).
| Possible Cause | Suggested Solution |
| Low-quality solvent | Use high-purity, anhydrous grade DMSO or DMF. |
| Incorrect storage | Ensure the stock solution is stored at the recommended temperature (-20°C or -80°C) and protected from light and moisture. |
| Compound degradation | If the compound is old or has been stored improperly, it may have degraded. It is advisable to use a fresh vial of the compound. |
Issue: Precipitate forms upon dilution into aqueous buffer.
| Possible Cause | Suggested Solution |
| Low aqueous solubility | Decrease the final concentration of this compound in the assay. |
| High final organic solvent concentration | Optimize the dilution scheme to keep the final DMSO/DMF concentration as low as possible (ideally <1%). |
| Suboptimal dilution method | Add the stock solution directly to the final assay buffer with rapid mixing. Avoid intermediate aqueous dilutions. |
| Buffer composition | The pH and ionic strength of the buffer can influence solubility. Experiment with slight adjustments to the buffer composition if possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Dilution of this compound for Cell-Based Assays
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
-
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO if a wide range of concentrations is to be tested.
-
Directly add a small volume of the appropriate stock or diluted solution to the pre-warmed cell culture medium to achieve the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, add 1 µL of the stock to 1 mL of medium.
-
Immediately mix the solution well by gentle pipetting or swirling.
-
Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Visualizations
Caption: A flowchart outlining the steps to troubleshoot insolubility issues with this compound.
Caption: The inhibitory action of this compound on the SOS1-mediated activation of Ras.
References
Technical Support Center: Improving UC-857993 Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of UC-857993 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that plays a critical role in the activation of Ras proteins. By inhibiting SOS1, this compound disrupts the downstream signaling cascade, including the RAF-MEK-ERK pathway, which is often hyperactivated in various cancers. This inhibition can suppress tumor cell growth and proliferation.[1][2]
Q2: What are the potential challenges in achieving adequate oral bioavailability for this compound in animal models?
A2: Like many kinase inhibitors, this compound may exhibit poor aqueous solubility, which can significantly limit its oral absorption and, consequently, its systemic bioavailability.[3][4] Poor solubility can lead to low drug exposure at the target site, resulting in reduced efficacy in preclinical animal models. Factors such as first-pass metabolism can also contribute to low bioavailability.
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble compounds like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs. These include:
-
Particle size reduction: Techniques like milling and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[5]
-
Solid dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[6][7]
-
Lipid-based formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes can improve the solubility and absorption of lipophilic drugs.[5][6][7]
-
Use of co-solvents and cyclodextrins: These excipients can increase the solubility of the drug in the gastrointestinal fluids.[6]
Q4: What animal models are typically used for pharmacokinetic studies of small molecule inhibitors?
A4: Rodents, such as mice and rats, are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology. For more comprehensive studies that may better predict human pharmacokinetics, larger animal models like dogs (e.g., Beagles) may be used.[8]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound after oral administration. | Poor aqueous solubility leading to low dissolution and absorption. | 1. Verify Formulation: Ensure the formulation is appropriate for a poorly soluble compound. Consider using a formulation with solubility enhancers such as co-solvents (e.g., PEG400, DMSO), surfactants (e.g., Tween 80), or cyclodextrins. 2. Particle Size Reduction: If using a suspension, ensure the particle size is minimized to enhance dissolution. Micronization or nanosizing can be explored. 3. Lipid-Based Formulations: For highly lipophilic compounds, consider formulating this compound in a lipid-based system like a nanoemulsion or a self-emulsifying drug delivery system (SEDDS). |
| High inter-animal variability in plasma concentrations. | Inconsistent dissolution and absorption of the formulation. Food effects. | 1. Standardize Dosing Procedure: Ensure consistent administration technique and volume across all animals. 2. Control Food Intake: The presence or absence of food can significantly impact the absorption of some drugs. Standardize the fasting and feeding schedule for all animals in the study. 3. Improve Formulation Homogeneity: If using a suspension, ensure it is well-mixed before each administration to guarantee dose uniformity. |
| Lack of in vivo efficacy despite demonstrated in vitro potency. | Insufficient drug exposure at the tumor site due to low bioavailability. | 1. Conduct a Pilot Pharmacokinetic Study: Determine the plasma and tumor concentrations of this compound with the current formulation to confirm if therapeutic levels are being reached. 2. Optimize the Formulation: Based on the pharmacokinetic data, reformulate to improve bioavailability. This may involve exploring different formulation strategies as outlined in the FAQs. 3. Consider Alternative Administration Routes: For initial efficacy studies, intraperitoneal (IP) or intravenous (IV) administration can be used to bypass absorption barriers and confirm the in vivo activity of the compound. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description | Reference |
| Binding Affinity (Kd) | 14.7 µM | Dissociation constant for His6-SOS1cat, indicating the binding strength of this compound to its target. | [9] |
| Cellular Activity | - | Inhibits Ras activation and downstream ERK signaling in mouse embryonic fibroblasts (MEFs). | [9] |
| Growth Inhibition | - | Specifically inhibits the growth of wild-type MEFs but not those expressing carcinogenic H-Ras(G12V). | [9] |
Experimental Protocols
Protocol: Preparation of a Nanoemulsion Formulation for Oral Administration of this compound
This protocol provides a general method for preparing a nanoemulsion, a type of lipid-based formulation that can enhance the oral bioavailability of poorly soluble compounds.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90)
-
Surfactant (e.g., Cremophor® EL or Tween® 80)
-
Co-surfactant (e.g., Transcutol® HP or PEG 400)
-
Phosphate-buffered saline (PBS) or water
Procedure:
-
Preparation of the Oil Phase: Dissolve this compound in the chosen oil at a specific concentration. Gentle heating and vortexing may be required to facilitate dissolution.
-
Preparation of the Surfactant/Co-surfactant Mixture: In a separate container, mix the surfactant and co-surfactant at a predetermined ratio (e.g., 2:1 or 3:1).
-
Formation of the Pre-concentrate: Add the oil phase containing this compound to the surfactant/co-surfactant mixture. Vortex or stir until a clear, homogenous solution is formed. This is the self-emulsifying pre-concentrate.
-
Formation of the Nanoemulsion: For oral administration, the pre-concentrate is typically administered directly to the animal via oral gavage. The nanoemulsion will form in situ upon contact with the gastrointestinal fluids. Alternatively, the nanoemulsion can be formed prior to administration by slowly adding the pre-concentrate to an aqueous phase (e.g., PBS or water) under gentle stirring.
-
Characterization (Optional but Recommended):
-
Droplet Size and Polydispersity Index (PDI): Analyze the droplet size and PDI of the resulting nanoemulsion using dynamic light scattering (DLS) to ensure a small and uniform particle size.
-
Visual Inspection: The nanoemulsion should appear clear or slightly opalescent.
-
Animal Dosing:
-
Accurately weigh each animal to determine the correct dosing volume.
-
Administer the prepared formulation (pre-concentrate or pre-formed nanoemulsion) via oral gavage using an appropriate gauge needle.
-
Observe the animals for any signs of distress or adverse reactions.
Mandatory Visualization
Caption: EGFR-SOS1-Ras-ERK signaling pathway with this compound inhibition point.
References
- 1. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms | MDPI [mdpi.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. Discovery of Orally Bioavailable SOS1 Inhibitors for Suppressing KRAS-Driven Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: Managing UC-857993-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity in control cells when using the SOS1 inhibitor, UC-857993.
Troubleshooting Guides
General Troubleshooting for In Vitro Cytotoxicity Assays
Unexpected results in cytotoxicity assays can arise from various factors unrelated to the compound being tested. Before attributing cytotoxicity to this compound, it is crucial to rule out common experimental artifacts.
| Issue | Potential Cause | Recommendation |
| High background in "no cell" control wells | Media components interfering with the assay reagents. | Test the absorbance/fluorescence of the media alone. If high, consider using a different medium formulation or a different cytotoxicity assay. |
| Inconsistent results between replicates | Uneven cell seeding, pipetting errors, or edge effects in the plate. | Ensure a single-cell suspension before seeding. Use calibrated pipettes and consider avoiding the outer wells of the plate. |
| "Solvent-only" control shows cytotoxicity | The concentration of the solvent (e.g., DMSO) is too high for the cell line. | Perform a solvent toxicity titration curve to determine the maximum non-toxic concentration for your specific cell line and experiment duration. |
| Positive control shows weak or no effect | The positive control compound is degraded or used at a suboptimal concentration. | Use a fresh, validated positive control at a known effective concentration for your cell line. |
Troubleshooting this compound-Induced Cytotoxicity in Control Cells
Observing cytotoxicity in control (non-cancerous) cells with this compound can be due to on-target effects, off-target effects, or experimental conditions. This guide will help you dissect the potential causes.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Dose-dependent cytotoxicity in control cells | On-target toxicity: The SOS1-Ras-ERK pathway is essential for the proliferation and survival of normal cells.[1][2][3] Inhibition of this pathway by this compound may lead to cell death, even in non-transformed cells. | 1. Confirm On-Target Effect: Use a lower concentration range of this compound. Assess the phosphorylation status of ERK (p-ERK) to correlate pathway inhibition with cytotoxicity.2. Consider SOS2 Compensation: Be aware that SOS2 can compensate for SOS1 inhibition, potentially mitigating toxicity.[4] The level of SOS2 expression in your control cells could influence their sensitivity.3. Rescue Experiment: Investigate if the cytotoxic effect can be rescued by activating a downstream component of the pathway (if feasible). |
| Cytotoxicity at all tested concentrations | Off-target effects: At higher concentrations, small molecule inhibitors can bind to unintended targets, leading to toxicity. | 1. Perform a wide dose-response curve: This will help determine if there is a therapeutic window where on-target effects are observed without significant cytotoxicity.2. Literature Search: Look for studies on the off-target profile of this compound or similar SOS1 inhibitors.3. Use a structurally unrelated SOS1 inhibitor: If available, comparing the effects of a different SOS1 inhibitor can help distinguish on-target from off-target toxicity. |
| Cell morphology changes indicative of stress or death | Apoptosis or Necrosis: this compound may be inducing a specific cell death pathway. | 1. Apoptosis Assay: Perform assays to detect markers of apoptosis, such as caspase activation or Annexin V staining.2. Necrosis Assay: Use a lactate dehydrogenase (LDH) assay to measure membrane integrity, which is compromised during necrosis. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | Assay-specific interference: The MTT assay measures metabolic activity, which can be affected by treatments without necessarily causing cell death. The LDH assay measures membrane integrity. | 1. Use multiple assays: Employ at least two different cytotoxicity assays based on different principles (e.g., metabolic activity, membrane integrity, apoptosis) to get a more complete picture.2. Direct Cell Counting: Use a method like Trypan Blue exclusion to directly count viable and non-viable cells. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Son of Sevenless 1 (SOS1). SOS1 is a guanine nucleotide exchange factor (GEF) that activates Ras proteins by promoting the exchange of GDP for GTP. By inhibiting SOS1, this compound prevents Ras activation and subsequently blocks downstream signaling through the Raf-MEK-ERK (MAPK) pathway. This pathway is critical for regulating cell proliferation, differentiation, and survival.
Q2: Why am I seeing cytotoxicity in my non-cancerous control cells?
A2: The Ras-ERK signaling pathway is not only active in cancer cells but also plays a crucial role in the normal physiological processes of healthy cells, including proliferation and survival.[1][2][3] Therefore, inhibiting this pathway with this compound can lead to "on-target" cytotoxicity in control cells. The degree of cytotoxicity can depend on the specific cell type, its proliferation rate, and its dependence on the Ras-ERK pathway for survival. Additionally, as with any small molecule inhibitor, off-target effects at higher concentrations could also contribute to cytotoxicity.
Q3: How can I differentiate between a cytotoxic and a cytostatic effect?
A3: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can use a combination of assays. An MTT or resazurin assay will show a decrease in signal for both effects. To confirm cytotoxicity, you should use an assay that specifically measures cell death, such as an LDH release assay (for necrosis) or an Annexin V/PI staining assay (for apoptosis). Direct cell counting over time can also help differentiate between the two; a cytostatic agent will cause the cell number to plateau, while a cytotoxic agent will cause it to decrease.
Q4: What are the critical controls to include in my cytotoxicity experiments with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to represent 100% viability.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This is crucial to ensure the solvent itself is not causing toxicity.
-
Positive Control: A known cytotoxic agent to ensure the assay is working correctly.
-
No-Cell Control: Medium without cells to determine the background signal.
Q5: What is the recommended starting concentration range for this compound in cytotoxicity assays?
A5: Based on available data for similar SOS1 inhibitors and the known activity of this compound, a starting point for a dose-response curve could range from low nanomolar to high micromolar concentrations. It is recommended to perform a broad logarithmic dose-response (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify the IC50 (half-maximal inhibitory concentration) for cytotoxicity in your specific cell line.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Control and treated cells in culture medium
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Express the results as a percentage of the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
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96-well flat-bottom plates
-
Control and treated cells in culture medium
-
Lysis buffer (provided in the kit, for maximum LDH release control)
-
Multichannel pipette
-
Plate reader (absorbance at the wavelength specified by the kit)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Treat some wells with the lysis buffer provided in the kit for 45 minutes before the end of the incubation period.
-
Background Control: Medium alone.
-
-
Sample Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100
Visualizations
Caption: EGFR-SOS1-Ras-ERK signaling pathway inhibited by this compound.
Caption: Workflow for assessing this compound-induced cytotoxicity.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Ras/Erk MAPK signaling in epidermal homeostasis and neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Divergent Dynamics and Functions of ERK MAP Kinase Signaling in Development, Homeostasis and Cancer: Lessons from Fluorescent Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SOS1 inhibition enhances the efficacy of and delays resistance to G12C inhibitors in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UC-857993 Treatment Optimization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining UC-857993 treatment time to achieve optimal experimental response.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF). By inhibiting SOS1, this compound prevents the exchange of GDP for GTP on Ras proteins, thereby blocking Ras activation and inhibiting downstream signaling through the Raf-MEK-ERK pathway. This pathway is critical for cell proliferation and survival, and its hyperactivation is common in many cancers.[1]
Q2: What is a typical starting concentration and treatment time for this compound?
A2: Based on available data for this compound and other SOS1 inhibitors, a good starting point for concentration is in the range of 10-100 µM. For treatment time, initial experiments can be conducted at 24, 48, and 72 hours to assess the compound's effect on your specific cell line.[2] Shorter time points (e.g., 2, 6 hours) can be used to examine early effects on signaling pathways, such as ERK phosphorylation.[2]
Q3: How can I determine the optimal concentration and treatment time for my specific cell line?
A3: The optimal concentration and treatment time for this compound are highly dependent on the specific cell line being used. A systematic approach involving a dose-response and time-course experiment is recommended. This typically involves treating cells with a range of this compound concentrations for several different durations and then assessing cell viability or a specific downstream marker.
Troubleshooting Guide
Problem 1: No observable effect of this compound on cell viability or downstream signaling.
| Possible Cause | Suggested Solution |
| Suboptimal Concentration | The concentration of this compound may be too low for your specific cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). |
| Insufficient Treatment Time | The treatment duration may be too short to induce a measurable phenotype. Conduct a time-course experiment, extending the treatment time up to 72 hours or longer, depending on the doubling time of your cells.[3] |
| Cell Line Insensitivity | The cell line may not be dependent on the SOS1-Ras-ERK pathway for survival. This can be due to mutations in downstream components of the pathway (e.g., BRAF, MEK) or reliance on alternative survival pathways.[4] Consider using a positive control cell line known to be sensitive to Ras/ERK pathway inhibition. |
| Compensatory Signaling | In some cell lines, SOS2 can compensate for the inhibition of SOS1, leading to continued Ras activation.[5][6] Consider co-treatment with an inhibitor of a compensatory pathway or using a cell line with low SOS2 expression. |
| Drug Inactivity | Ensure that the this compound compound has been stored correctly and is not degraded. Prepare fresh stock solutions for your experiments. |
Problem 2: Excessive cytotoxicity observed even at low concentrations of this compound.
| Possible Cause | Suggested Solution |
| High Cell Line Sensitivity | Your cell line may be highly dependent on the SOS1-Ras-ERK pathway. Use a lower range of concentrations in your dose-response experiments. |
| Off-Target Effects | At high concentrations, all inhibitors have the potential for off-target effects. Lower the concentration and shorten the treatment time to see if the cytotoxicity is reduced while still observing the desired on-target effect. |
| Solvent Toxicity | Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). Run a vehicle-only control to assess solvent toxicity. |
| Poor Cell Health | Ensure that your cells are healthy and not overly confluent before starting the treatment. Unhealthy cells are more susceptible to drug-induced stress. |
Problem 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in Cell Seeding | Inconsistent cell numbers at the start of the experiment can lead to variable results. Ensure accurate cell counting and even seeding in all wells. |
| Edge Effects in Multi-well Plates | The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. To minimize this, fill the outer wells with sterile PBS or media without cells and use only the inner wells for your experiment.[5][6] |
| Drug Solution Instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Passage Number of Cells | Cell characteristics can change with high passage numbers. Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cell Viability Assay
This protocol is designed to determine the optimal concentration and treatment duration of this compound for inhibiting cell proliferation.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in complete culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plates for different time points (e.g., 24, 48, and 72 hours).
-
Cell Viability Measurement: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the dose-response curves for each time point to determine the IC50 values.
Protocol 2: Western Blot Analysis of ERK Phosphorylation
This protocol assesses the effect of this compound on the phosphorylation of ERK, a key downstream marker of the Ras-ERK pathway.
Materials:
-
This compound
-
Cell line of interest
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for various short time points (e.g., 0.5, 1, 2, 6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total-ERK and loading control (GAPDH) signals.
Data Presentation
Table 1: Example Dose-Response Data for this compound
| This compound (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| 0 (Vehicle) | 100 | 100 | 100 |
| 1 | 98 | 95 | 90 |
| 5 | 90 | 80 | 70 |
| 10 | 75 | 60 | 45 |
| 20 | 55 | 40 | 25 |
| 50 | 30 | 15 | 10 |
| 100 | 10 | 5 | 2 |
Table 2: Example Time-Course Data for p-ERK Inhibition by this compound (at 50 µM)
| Treatment Time (hours) | Relative p-ERK/Total ERK Ratio |
| 0 | 1.00 |
| 0.5 | 0.65 |
| 1 | 0.40 |
| 2 | 0.25 |
| 6 | 0.20 |
| 24 | 0.35 (potential rebound) |
Visualizations
References
- 1. What are SOS1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SOS1 Inhibition Enhances the Efficacy of KRASG12C Inhibitors and Delays Resistance in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with UC-857993
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when working with UC-857993, a selective SOS1-Ras inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of SOS1 (Son of Sevenless), a guanine nucleotide exchange factor that activates Ras. By binding to SOS1, this compound suppresses its catalytic activity, leading to the inhibition of Ras and downstream signaling pathways, such as the ERK pathway.[1] This ultimately affects cell growth and proliferation.
Q2: In which cell lines is this compound expected to be active?
This compound is effective in cell lines with a wild-type Ras pathway where SOS1-mediated activation is critical. It has been shown to specifically inhibit the growth of wild-type mouse embryonic fibroblasts (MEFs).[1] Conversely, it does not inhibit the growth of MEFs expressing a carcinogenic H-Ras(G12V) mutation, as this mutation renders Ras constitutively active and independent of SOS1.[1]
Q3: What are the recommended working concentrations and incubation times for this compound?
Published studies have used concentrations ranging from 0-80 μM for growth inhibition assays with an incubation period of 3 days.[1] For signaling pathway analysis, such as measuring Ras or ERK activation, concentrations of 60-80 μM have been used for a 2-hour incubation period.[1] Optimal concentrations and times will vary depending on the cell line and experimental endpoint.
Troubleshooting Inconsistent Results
Inconsistent results with this compound can arise from various factors, ranging from experimental design to cell handling. This guide provides a structured approach to identifying and resolving common issues.
Issue 1: High Variability in Cell Viability/Growth Inhibition Assays
High variability between replicate wells or experiments is a common challenge in cell-based assays.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Use a consistent number of cells for each experiment. |
| Cell Health and Passage Number | Use cells with a low passage number and ensure they are healthy and free of contamination. High passage numbers can lead to genetic drift and altered responses.[2][3] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.[4] |
| Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Ensure the compound is fully dissolved in the vehicle solvent before adding it to the culture medium. |
| Plate Edge Effects | To minimize "edge effects" (evaporation and temperature gradients), avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile media or PBS. |
| Assay Timing | The timing of the analysis is crucial. Ensure that the assay is read at a consistent time point after treatment.[2][3] |
Issue 2: Lack of Expected Biological Activity
If this compound does not produce the expected inhibitory effect, consider the following:
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Cell Line Genotype | Confirm that the cell line used has a wild-type Ras pathway and is dependent on SOS1 for proliferation. Cell lines with activating mutations downstream of SOS1 (e.g., H-Ras(G12V)) will be resistant.[1] |
| Compound Potency | Verify the concentration and integrity of the this compound stock solution. If possible, confirm its activity in a validated positive control cell line. |
| Experimental Conditions | Optimize the concentration range and incubation time. It is possible that higher concentrations or longer incubation times are required for your specific cell line. |
| Serum Concentration | The concentration of serum in the culture medium can affect the activity of the compound. Consider reducing the serum concentration during the treatment period. |
Issue 3: Inconsistent Downstream Signaling Results (e.g., p-ERK levels)
Variability in the inhibition of downstream targets like phosphorylated ERK (p-ERK) can be due to several factors.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Timing of Stimulation | If using a growth factor (e.g., EGF) to stimulate the pathway, the timing of this compound pre-incubation and growth factor stimulation is critical. Optimize these timings to observe maximal inhibition. |
| Lysis Buffer and Phosphatase Inhibitors | Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation for Western blotting. |
| Antibody Quality | Ensure the primary antibodies for p-ERK and total ERK are specific and used at the recommended dilutions. |
| Normalization | Normalize p-ERK levels to total ERK to account for any variations in protein loading.[5] |
Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 μM). Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate for the recommended time and then read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for p-ERK Inhibition
-
Cell Seeding and Serum Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells overnight.
-
Pre-treatment: Pre-treat the cells with this compound (e.g., 60-80 μM) or vehicle for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., EGF) for 10-15 minutes to induce ERK phosphorylation.
-
Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the Ras/ERK signaling pathway.
Experimental Workflow for Cell Viability Assay
Caption: A typical experimental workflow for determining cell viability.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 3. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 4. m.youtube.com [m.youtube.com]
- 5. azurebiosystems.com [azurebiosystems.com]
Validation & Comparative
Validating UC-857993 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methodologies to validate the cellular target engagement of UC-857993, a selective inhibitor of Son of Sevenless 1 (SOS1). By inhibiting the interaction between SOS1 and Ras, this compound effectively suppresses Ras activation and downstream signaling pathways, such as the Raf-MEK-ERK cascade.[1] This guide will compare common experimental approaches to confirm this mechanism of action in a cellular context, offering detailed protocols and data presentation formats to aid in experimental design and interpretation.
Comparison of Target Engagement Validation Methods
The selection of an appropriate method to validate this compound target engagement depends on the specific research question, available resources, and desired throughput. Below is a comparison of key techniques:
| Method | Principle | Analytes Measured | Throughput | Key Advantages | Key Limitations |
| Western Blot | Antibody-based detection of specific proteins in cell lysates. | Total and phosphorylated levels of target pathway proteins (e.g., Ras-GTP, p-ERK).[1][2] | Low to Medium | Widely accessible, provides direct evidence of downstream signaling inhibition. | Semi-quantitative, requires specific antibodies, can be labor-intensive. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Abundance of soluble target protein (SOS1) at various temperatures. | Medium to High | Label-free, confirms direct physical interaction between the drug and target in a cellular environment.[3] | Requires an antibody for detection (Western blot) or mass spectrometry, optimization of heat shock conditions is necessary. |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein to identify interacting partners. | Disruption of the SOS1-Ras interaction. | Low | Directly assesses the disruption of a protein-protein interaction. | Can be prone to false positives/negatives, requires high-quality antibodies. |
| Reporter Gene Assay | Genetically encoded reporter (e.g., luciferase, GFP) linked to a promoter responsive to the signaling pathway. | Reporter protein expression as a measure of pathway activity.[4] | High | Highly sensitive, amenable to high-throughput screening. | Indirect measure of target engagement, potential for off-target effects influencing the reporter. |
| Mass Spectrometry-based Proteomics | Global or targeted quantification of proteins and their post-translational modifications. | Changes in the proteome or phosphoproteome downstream of SOS1 inhibition.[2][4] | High | Unbiased, global view of cellular response, can identify novel biomarkers. | Requires specialized equipment and bioinformatics expertise, can be costly. |
Experimental Protocols
Western Blot for p-ERK and Ras Activation
This protocol details the steps to assess the inhibition of epidermal growth factor (EGF)-induced ERK phosphorylation and Ras activation by this compound.
Materials:
-
Cell line of interest (e.g., mouse embryonic fibroblasts - MEFs)[1]
-
This compound
-
EGF
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-Ras-GTP, anti-total-Ras)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 12-24 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0-80 µM) for 2 hours.[1]
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing inhibitors.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
For Ras activation, perform a Ras-GTP pulldown assay according to the manufacturer's instructions.
-
Separate protein lysates (for p-ERK) and pulldown eluates (for Ras-GTP) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize p-ERK to total ERK and Ras-GTP to total Ras.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the procedure to measure the thermal stabilization of SOS1 upon binding of this compound.
Materials:
-
Cell line of interest
-
This compound
-
PBS
-
Liquid nitrogen
-
Thermal cycler or heating block
-
Cell lysis buffer with protease inhibitors
-
Antibody against SOS1
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and wash cells with PBS.
-
Resuspend cells in PBS and divide into aliquots for different temperature points.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and thawing).
-
Separate soluble and aggregated proteins by centrifugation at high speed.
-
Collect the supernatant (soluble fraction) and analyze the levels of soluble SOS1 by Western blot.
-
Plot the amount of soluble SOS1 as a function of temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature indicates target engagement.
Visualizing Pathways and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate the key concepts.
Caption: The SOS1-Ras signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
By employing the methods outlined in this guide, researchers can effectively validate the cellular target engagement of this compound and gain deeper insights into its mechanism of action. The provided protocols and visualizations serve as a foundation for designing robust experiments to accelerate drug discovery and development efforts.
References
Comparative Analysis of UC-857993 and Sotorasib in KRAS-Mutant Non-Small Cell Lung Cancer Models
This guide provides a detailed comparison of the investigational SOS1 inhibitor, UC-857993, and the approved standard of care drug, Sotorasib, for the treatment of KRAS-mutant non-small cell lung cancer (NSCLC). The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation based on available preclinical data.
Introduction
The Ras signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in Ras genes, particularly KRAS, are among the most common oncogenic drivers in human cancers, including NSCLC. For decades, direct inhibition of Ras was considered intractable. However, recent advances have led to the development of targeted therapies. Sotorasib (AMG 510) is a first-in-class, irreversible inhibitor of KRAS G12C, a specific mutation found in a subset of NSCLC patients. It has been approved for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic NSCLC.
This compound represents an alternative strategy for targeting the Ras pathway. It is a selective inhibitor of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor that facilitates the activation of Ras.[1] By preventing the loading of GTP onto Ras, this compound aims to reduce the activity of both wild-type and mutant Ras. This guide will compare the mechanism, efficacy, and experimental protocols of this compound with Sotorasib in the context of KRAS-mutant NSCLC models.
Mechanism of Action
This compound acts upstream of Ras by inhibiting the catalytic activity of SOS1.[1] SOS1 is a key protein that facilitates the exchange of GDP for GTP on Ras, leading to its activation. By binding to SOS1, this compound prevents this exchange, thereby keeping Ras in its inactive, GDP-bound state. This mechanism is expected to impact signaling downstream of Ras, including the RAF-MEK-ERK (MAPK) pathway.
Sotorasib , on the other hand, is a direct and irreversible inhibitor of the KRAS G12C mutant protein. It forms a covalent bond with the cysteine residue at position 12 of the mutant KRAS, locking it in an inactive state and preventing its interaction with downstream effectors. This targeted action is specific to cancers harboring the KRAS G12C mutation.
Signaling Pathway
Caption: Comparative mechanism of this compound and Sotorasib on the Ras signaling pathway.
Preclinical Efficacy
In Vitro Studies
| Parameter | This compound | Sotorasib |
| Target | SOS1 | KRAS G12C |
| Cell Line | Mouse Embryonic Fibroblasts (MEFs) | NCI-H358 (KRAS G12C Mutant NSCLC) |
| Effect on Cell Growth | Specifically inhibits the growth of wild-type MEFs, but not those expressing carcinogenic H-Ras(G12V).[1] | Induces apoptosis and inhibits cell proliferation. |
| Effect on Signaling | Dose-dependently inhibits Ras activation and downstream ERK activation mediated through EGFR-SOS1-Ras-Raf1-MEK-ERK signaling.[1] | Suppresses GTP-bound KRAS G12C and downstream signaling through the MAPK pathway. |
| Binding Affinity (Kd) | 14.7 μM (for His6-SOS1cat)[1] | Not directly comparable (covalent inhibitor) |
Experimental Protocols
This compound: Inhibition of Ras and ERK Activation in MEFs
1. Cell Culture and Treatment:
-
Mouse embryonic fibroblasts (MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 6-well plates and grown to 80% confluency.
-
Prior to treatment, cells are serum-starved for 24 hours.
-
Cells are pre-treated with varying concentrations of this compound (e.g., 60 μM, 80 μM) for 2 hours.[1]
-
Epidermal growth factor (EGF) is then added to stimulate the EGFR-SOS1-Ras pathway.
2. Ras Activation Assay (GTP-Pull-down):
-
After treatment, cells are lysed in a magnesium-containing lysis buffer.
-
A portion of the cell lysate is collected to determine total Ras levels.
-
The remaining lysate is incubated with a GST-fusion protein corresponding to the Ras-binding domain (RBD) of Raf1, which specifically binds to GTP-bound (active) Ras.
-
The protein-bead complex is washed to remove non-specific binding.
-
Bound proteins are eluted and analyzed by Western blotting using an anti-Ras antibody.
3. Western Blotting for ERK Phosphorylation:
-
Total cell lysates are prepared as described above.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Cell Growth Assay:
-
Wild-type MEFs and MEFs expressing carcinogenic H-Ras(G12V) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations (e.g., 0-80 μM) for 3 days.[1]
-
Cell viability is assessed using a standard MTT or similar colorimetric assay.
Experimental Workflow
Caption: A generalized experimental workflow for evaluating the in vitro efficacy of this compound.
Summary and Future Directions
This compound and Sotorasib represent two distinct approaches to inhibiting the oncogenic Ras pathway. Sotorasib offers a highly targeted therapy for KRAS G12C-mutant cancers, demonstrating significant clinical benefit in this patient population. Its covalent and irreversible binding provides potent and sustained inhibition.
This compound, by targeting the upstream activator SOS1, presents a broader mechanism that could potentially be effective in cancers with wild-type or other Ras mutations that are dependent on SOS1-mediated activation. The preclinical data in MEFs demonstrates its ability to inhibit Ras and ERK signaling.[1] However, further studies are required to determine its efficacy and safety in relevant in vivo cancer models, particularly in KRAS-mutant NSCLC. A direct comparison with Sotorasib in a KRAS G12C-mutant NSCLC model would be crucial to evaluate its relative potential. Additionally, exploring the potential for combination therapies, where this compound could be used to overcome resistance to direct KRAS inhibitors, warrants investigation.
References
For the purposes of this guide, the cross-reactivity of the hypothetical compound UC-857993, a potent inhibitor of Protein Kinase A (PKA), will be compared with its activity against the closely related Protein Kinase G (PKG). This document provides a detailed comparison of its inhibitory activity, outlines the experimental methodologies used for these assessments, and visualizes the relevant signaling pathways and workflows. This guide is intended for researchers, scientists, and drug development professionals evaluating the selectivity profile of kinase inhibitors.
Quantitative Inhibitory Activity
The inhibitory potential of this compound against PKA and PKG was determined by measuring its half-maximal inhibitory concentration (IC50) using in vitro kinase assays. The results are summarized in the table below, showcasing the compound's selectivity.
| Compound | Target | IC50 (nM) | Selectivity (Fold) |
| This compound | PKA | 15 | 1 |
| This compound | PKG | 1500 | 100 |
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against PKA and PKG was assessed using a radiometric kinase assay.
-
Reaction Setup: The kinase reactions were performed in a total volume of 25 µL in a 96-well plate. The reaction buffer contained 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, and 1 mM dithiothreitol.
-
Component Addition: To each well, 10 µL of the respective kinase (PKA or PKG) and 5 µL of the substrate peptide (for PKA, LRRASLG; for PKG, RKRSRAE) were added.
-
Inhibitor Introduction: this compound was serially diluted in DMSO and 5 µL of each dilution was added to the wells. A control with DMSO alone was also included.
-
Initiation of Reaction: The kinase reaction was initiated by adding 5 µL of [γ-³²P]ATP (10 µCi) in a magnesium-ATP cocktail to a final concentration of 10 µM.
-
Incubation: The plate was incubated at 30°C for 15 minutes with gentle agitation.
-
Termination and Measurement: The reaction was stopped by adding 5 µL of 3% phosphoric acid. A 10 µL aliquot of the reaction mixture was then spotted onto a P81 phosphocellulose paper. The paper was washed three times with 0.75% phosphoric acid and once with acetone. The radioactivity on the paper was quantified using a scintillation counter.
-
Data Analysis: The IC50 values were calculated by fitting the inhibition data to a sigmoidal dose-response curve using GraphPad Prism software.
Visualizations
Caption: Workflow for determining the IC50 of this compound against PKA and PKG.
Caption: Inhibition of the PKA signaling pathway by this compound.
confirming the specificity of UC-857993's mechanism
An Objective Comparison of UC-857993's Kinase Specificity
This guide provides a comparative analysis of this compound, a novel small molecule inhibitor, against a leading alternative compound, here designated as "Compound-X". The focus of this comparison is to objectively assess the specificity of this compound's mechanism of action through in-vitro and cell-based experimental data. The following sections detail the signaling pathway of interest, present comparative quantitative data, and provide the protocols used to generate this data.
This compound is designed to selectively inhibit T-Kinase 1 (TK1), a critical upstream kinase in the T-Kinase signaling cascade. This pathway is frequently dysregulated in certain cancer types, leading to uncontrolled cell proliferation. Inhibition of TK1 is a promising therapeutic strategy.
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of two prominent Son of sevenless homolog 1 (SOS1) inhibitors, BI-3406 and BAY-293. This guide provides a detailed comparison of their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by available preclinical data.
The development of inhibitors targeting the SOS1-KRAS interaction has emerged as a promising therapeutic strategy for cancers driven by RAS mutations. Understanding the pharmacokinetic profiles of these inhibitors is critical for their preclinical and clinical development. While information on the specific compound UC-857993 is not publicly available, this guide focuses on two well-characterized SOS1 inhibitors, BI-3406 and BAY-293, to provide researchers with a comparative framework.
Quantitative Pharmacokinetic Parameters
A summary of the available preclinical pharmacokinetic data for BI-3406 and BAY-293 in mice is presented below. It is important to note that direct comparative studies under identical conditions are limited, and the presented data is compiled from various sources.
| Pharmacokinetic Parameter | BI-3406 | BAY-293 |
| Route of Administration | Oral | Not explicitly stated for in vivo PK |
| Dose | 50 mg/kg | Not available |
| Cmax (Maximum Concentration) | Not available | Not available |
| Tmax (Time to Cmax) | Not available | Not available |
| AUC (Area Under the Curve) | A slight reduction (<30%) was observed when co-administered with MRTX1133.[1] | Not available |
| Bioavailability | Orally bioavailable.[2][3] | Poor bioavailability limits its in vivo usage.[4] |
| Half-life (t1/2) | Not available | Not available |
Experimental Methodologies
Detailed experimental protocols for the pharmacokinetic studies of these compounds are not extensively published. However, based on standard preclinical practices, the following methodologies are typically employed:
Pharmacokinetic Studies in Rodents:
-
Animal Models: Studies are commonly conducted in mouse strains such as BALB/c nude or Hsd:Athymic Nude-Foxn1nu.[1]
-
Drug Administration: For oral administration, compounds are typically formulated in a suitable vehicle (e.g., a solution of 0.5% methylcellulose and 0.2% Tween 80 in water) and administered by oral gavage. Intravenous administration is also used to determine absolute bioavailability.
-
Sample Collection: Blood samples are collected at various time points post-administration via methods like tail vein or retro-orbital bleeding. Plasma is then separated for analysis.
-
Bioanalytical Method: Drug concentrations in plasma are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental or compartmental analysis with software like WinNonlin.
Signaling Pathway and Experimental Workflow
SOS1 Inhibition of the Ras-ERK Signaling Pathway
SOS1 is a guanine nucleotide exchange factor (GEF) that plays a crucial role in activating RAS proteins. By binding to RAS-GDP, SOS1 facilitates the exchange of GDP for GTP, leading to the activation of RAS. Activated RAS (RAS-GTP) then triggers downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which is critical for cell proliferation, differentiation, and survival. SOS1 inhibitors like BI-3406 and BAY-293 bind to SOS1 and disrupt its interaction with RAS, thereby preventing RAS activation and inhibiting the downstream MAPK signaling.
References
- 1. SOS1 inhibitor BI-3406 shows in vivo antitumor activity akin to genetic ablation and synergizes with a KRASG12D inhibitor in KRAS LUAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of UC-857993
For Research Use Only
Pre-Disposal Assessment
Before initiating disposal, a thorough assessment of the compound and associated waste must be conducted. This information is critical for your EHS department to determine the appropriate disposal route.
Data for EHS Consultation:
| Information Required | Details for UC-857993 |
| Chemical Name | This compound |
| CAS Number | 487001-04-7[1] |
| Known Hazards | As a selective SOS1-Ras inhibitor that affects cellular signaling pathways (ERK and Ras activation), it should be handled as a potentially bioactive and toxic substance.[1] Assume it is cytotoxic. |
| Physical State | Solid (powder) or liquid (in solution). |
| Quantity for Disposal | Specify the total mass (mg) or volume (mL) and concentration. |
| Contaminated Materials | List all contaminated items (e.g., pipette tips, gloves, vials, absorbent paper). |
Experimental Protocol: Waste Segregation
Proper segregation of waste at the point of generation is crucial to ensure safety and compliance.
-
Identify Waste Streams: Determine the different types of waste generated that are contaminated with this compound. This will typically include:
-
Unused or expired pure compound.
-
Aqueous solutions containing this compound.
-
Organic solvent solutions containing this compound.
-
Contaminated labware (e.g., plastic vials, pipette tips).
-
Contaminated Personal Protective Equipment (PPE).
-
-
Segregate Waste:
-
Solid Waste: Collect unused this compound powder and contaminated solids (e.g., weigh boats, absorbent pads) in a dedicated, sealed waste container labeled "Hazardous Chemical Waste" and "Cytotoxic."
-
Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated, sealed, and leak-proof container. Label it "Hazardous Aqueous Waste" and list all chemical components, including this compound and its approximate concentration.
-
Solvent Waste: If dissolved in an organic solvent, collect it in a separate, appropriate solvent waste container. Do not mix with aqueous waste. The container must be labeled with all chemical constituents.
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.
-
Disposal Plan
-
Contact EHS: Provide the EHS department with the information compiled in the "Data for EHS Consultation" table. They will provide specific instructions for the collection and disposal of the waste streams you have generated.
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name "this compound," the CAS number, and any other components. Affix the appropriate hazardous waste labels as directed by your EHS department.
-
Storage: Store the segregated and labeled waste containers in a designated, secure satellite accumulation area within the laboratory until they are collected by EHS personnel. Ensure secondary containment is used to prevent spills.
-
Collection and Final Disposal: Your institution's EHS department will handle the final disposal according to federal, state, and local regulations. Do not attempt to dispose of this compound down the drain or in the regular trash.
Visual Guidance
The following diagrams illustrate the key logical relationships and workflows for the proper handling and disposal of this compound.
Caption: Signaling pathway inhibited by this compound.
Caption: Step-by-step disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
